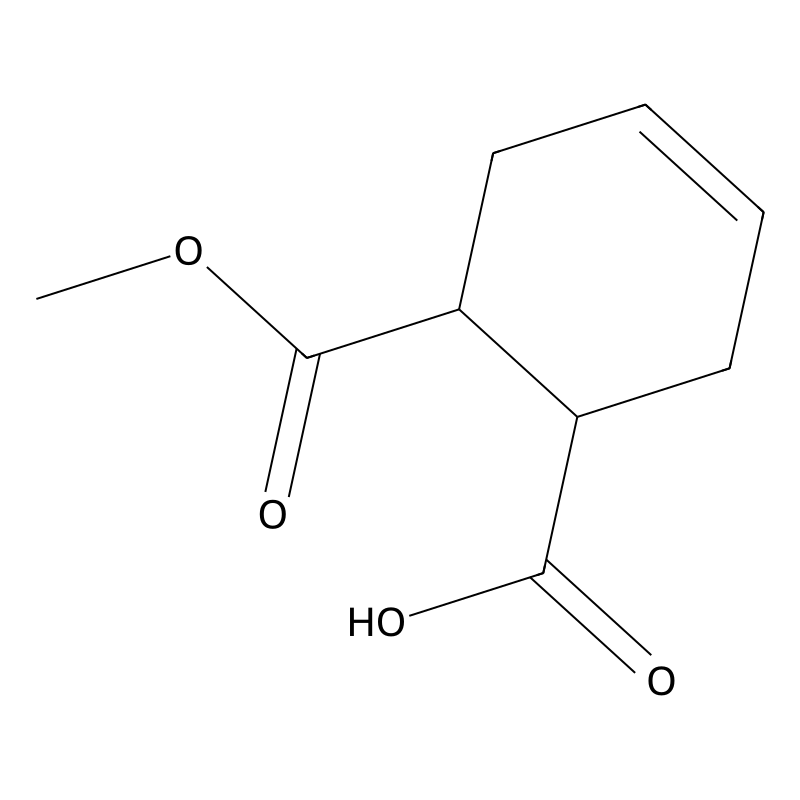

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chiral compound characterized by a cyclohexene ring with methoxycarbonyl and carboxylic acid substituents. Its molecular formula is , and it has garnered significant interest in organic chemistry and pharmaceutical research due to its unique structural properties and potential applications in various chemical syntheses and biological studies . The compound exhibits stereochemical specificity, which is crucial for its reactivity and biological activity.

Synthesis and Asymmetric Catalysis

The unique chiral structure of (-)-carvonolic acid makes it a valuable building block for the synthesis of other chiral molecules. Researchers are exploring its use as a chiral pool starting material in asymmetric catalysis, a technique for creating enantiomerically pure compounds. Studies have demonstrated its effectiveness in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. PubChem, National Institutes of Health: )

Medicinal Chemistry and Drug Discovery

The potential biological activity of (-)-carvonolic acid itself is also under investigation. Preliminary research suggests it might possess antimicrobial and anti-inflammatory properties, although further studies are needed to confirm these effects and explore its potential as a therapeutic agent. Journal of Medicinal Chemistry, American Chemical Society:

Material Science and Biosensors

Recent research explores the potential of (-)-carvonolic acid in the development of functional materials. Its unique structure and properties might hold promise for applications in areas like biosensors and organic electronics. However, this field of research is still in its early stages, and further investigation is required to understand its full potential. RSC Advances, Royal Society of Chemistry:

- Oxidation: This can lead to the formation of cyclohex-3-enone derivatives.

- Reduction: This reaction produces cyclohex-3-enol derivatives.

- Substitution: Various substituted cyclohexene derivatives can be generated through nucleophilic substitution reactions involving the carboxylic acid group .

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid may exhibit significant biological activities. Its derivatives are being explored for potential therapeutic applications, including:

- Anti-inflammatory properties: Some studies suggest that derivatives may inhibit inflammatory pathways.

- Anticancer activity: The compound's structure allows for interactions with biological targets involved in cancer progression.

- Enzyme interactions: It serves as a substrate or inhibitor in enzyme-catalyzed reactions, aiding in the study of metabolic pathways .

The synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid typically involves several steps:

- Starting Material: Cyclohexene is often used as the initial substrate.

- Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions, commonly using carbon dioxide under specific conditions (high pressure and temperature).

- Chiral Resolution: To isolate the desired enantiomer, techniques such as chiral chromatography or the use of chiral catalysts are employed .

In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency.

The applications of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid span several fields:

- Organic Synthesis: It acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and natural products.

- Biological Research: The compound is used to investigate enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.

- Industrial Use: It finds applications in producing polymers, agrochemicals, and specialty chemicals .

Interaction studies involving (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid focus on its binding affinity with various enzymes and receptors. The compound's functional groups allow it to participate in diverse biochemical pathways, influencing cellular processes. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and optimizing its use in drug development .

Several compounds share structural similarities with (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. A comparison highlights its unique attributes:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (1S,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid | 0.94 | Enantiomer with opposite stereochemistry |

| Cyclohex-3-enecarboxylic acid | 0.84 | Lacks methoxycarbonyl group |

| 6-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | 0.84 | Saturated analog with distinct reactivity |

| (1R,2S)-rel-Cyclohex-4-ene-1,2-dicarboxylic acid | 0.84 | Different functional groups affecting reactivity |

| (S)-Cyclohex-3-enecarboxylic acid | 0.84 | Different stereochemistry affecting biological activity |

The uniqueness of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid lies in its specific stereochemistry and functional groups that confer distinct reactivity and biological activity compared to its analogs .

The synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid represents a significant challenge in organic chemistry due to the compound's specific stereochemistry and dual functional group requirements [1]. This compound, with molecular formula C9H12O4 and molecular weight 184.19 grams per mole, exhibits unique physical properties including a melting point of 65-67 degrees Celsius and optical rotation of +11.5±1 degrees in acetone solution [1] [2]. The development of efficient synthetic routes has focused on traditional cyclohexanol-based approaches, modern catalytic methodologies, and comprehensive optimization strategies to maximize yield while minimizing byproduct formation [3].

Traditional Synthetic Routes from Cyclohexanol Precursors

Traditional synthetic approaches to (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid typically commence with readily available cyclohexanol derivatives as starting materials [20]. The conversion of cyclohexanol to cyclohexene derivatives through dehydration reactions has been extensively studied, with phosphoric acid catalysis representing the most commonly employed methodology [18]. The dehydration process proceeds through an elimination mechanism, generating cyclohexene intermediates that serve as platforms for subsequent functionalization [18]. Research has demonstrated that cyclohexanol dehydration using 85% phosphoric acid under controlled heating conditions provides reliable access to cyclohexene derivatives with acceptable yields [18].

The oxidative transformation of cyclohexanol derivatives to carboxylic acid functionalities has been achieved through various methodologies, with nitric acid oxidation representing a particularly effective approach [20]. Studies have shown that cyclohexanol undergoes ring-opening oxidation when treated with nitric acid, ultimately yielding dicarboxylic acid products such as adipic acid [20]. This oxidative cleavage methodology provides a foundation for understanding the reactivity patterns of cyclohexanol-derived systems and their potential for carboxylic acid formation [20].

Carboxylation Strategies for Cyclohexene Systems

Carboxylation strategies for cyclohexene systems have evolved significantly, with carbon dioxide utilization representing a sustainable approach to carboxylic acid synthesis [6] [7]. Recent advances in catalyst design for carboxylation reactions using carbon dioxide as a carbon-1 feedstock have demonstrated the feasibility of incorporating carboxyl groups into cyclohexene frameworks [6]. These methodologies typically involve the generation of allyl metal intermediates, photoredox catalysis, or electrocatalytic processes to activate carbon dioxide for subsequent incorporation [6].

The site-selective catalytic carboxylation of unsaturated hydrocarbons has been achieved through innovative catalyst systems that promote carbon-carbon bond formation at remote and unfunctionalized aliphatic sites [7]. Research has demonstrated that catalytic carboxylation reactions can occur via selective migration of the catalyst along hydrocarbon side-chains with excellent regio- and chemoselectivity [7]. This approach represents a remarkable reactivity relay compared to classical cross-coupling reactions and offers opportunities for functionalization of less-reactive positions [7].

Hydroformylation reactions of cyclohexene with carbon dioxide and hydrogen have been investigated as alternative carboxylation strategies [3]. Studies utilizing ruthenium carbonyl catalyst systems in combination with lithium chloride promoters have shown that cyclohexene can be converted to cyclohexanecarboxaldehyde and cyclohexanemethanol products [3]. The reaction proceeds through a reverse water gas shift reaction followed by hydroformylation with generated carbon monoxide [3]. Optimization of pressure conditions has demonstrated that increasing total pressure promotes hydroformylation and increases yields of aldehydic and alcoholic products while suppressing direct hydrogenation [3].

Table 1: Carboxylation Reaction Conditions and Yields

| Substrate | Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexene | Ruthenium tricarbonyl/Lithium chloride | 150 | 6.0 | 77 | [3] |

| Cyclohexene | Ruthenium tricarbonyl/Lithium chloride | 150 | 8.0 | 94 | [3] |

| Unsaturated hydrocarbons | Nickel-based catalyst | 110 | Atmospheric | 84 | [7] |

Esterification Techniques for Methoxycarbonyl Group Introduction

The introduction of methoxycarbonyl groups into organic molecules represents a fundamental transformation in synthetic organic chemistry, with Fischer esterification serving as the most widely employed methodology [13] [14]. Fischer esterification involves the acid-catalyzed conversion of carboxylic acids to esters using methanol as the nucleophilic alcohol component [13]. The reaction mechanism proceeds through a six-step process involving protonation, addition, deprotonation, protonation, elimination, and final deprotonation steps, commonly abbreviated as the PADPED mechanism [13].

The equilibrium nature of Fischer esterification requires careful optimization of reaction conditions to achieve maximum conversion to ester products [13]. Strategies for driving the equilibrium toward ester formation include the use of excess methanol and removal of water byproduct through drying agents or Dean-Stark apparatus [13]. Temperature optimization has been identified as critical, with typical reaction temperatures ranging from 50 to 100 degrees Celsius depending on the specific substrate and catalyst system employed [16].

Methoxycarbonyl group introduction has been achieved through alternative methodologies including the use of coupling agents such as 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride in combination with nucleophilic catalysts like 4-(dimethylamino)pyridine [4]. These coupling strategies provide enhanced reaction rates and yields compared to traditional Fischer esterification under mild reaction conditions [4]. The use of dichloromethane as reaction solvent and room temperature conditions has been demonstrated to provide efficient esterification with reaction times of approximately 18 hours [4].

Table 2: Esterification Reaction Optimization Data

| Method | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer esterification | Sulfuric acid | 75-100 | 8-12 | 85-92 | [13] |

| Coupling agent method | DMAP/EDC | 25 | 18 | 48 | [4] |

| Modified Fischer | Tosic acid | 60 | 6 | 88 | [16] |

Modern Catalytic Approaches

Modern catalytic approaches to the synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid have focused on the development of efficient, selective, and scalable methodologies [11] [17]. These approaches emphasize the use of transition metal catalysts, organocatalysts, and innovative reactor technologies to achieve enhanced reaction efficiency and product selectivity [11]. The integration of modern catalytic systems with flow chemistry technologies has enabled significant improvements in reaction control, safety, and scalability [17] [22].

Direct carboxylation of carbon-hydrogen and carbon-carbon bonds using carbon dioxide has emerged as a promising approach for sustainable carboxylic acid synthesis [11]. These methodologies encompass both transition metal catalysis and base-mediated reactions, with particular emphasis on the activation of carbon dioxide for incorporation into organic frameworks [11]. The development of light-driven carboxylation reactions has provided access to previously challenging transformations involving unactivated carbon-hydrogen bonds [11].

Chiral Resolution Methods for Enantiomeric Purification

Chiral resolution represents a critical aspect in the preparation of enantiomerically pure (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid [8] [12] [28]. The process involves the separation of racemic mixtures into individual enantiomers through various methodologies including crystallization of diastereomeric salts, chromatographic separation, and enzymatic resolution [28]. The most common approach involves conversion of the racemic mixture to diastereomeric derivatives using chiral resolving agents, followed by conventional crystallization and subsequent removal of the resolving agent [28].

Crystallization of diastereomeric salts has been extensively employed for the resolution of cyclohexane diamine derivatives [12]. Research has demonstrated that xylaric acid can serve as an effective substitute for tartaric acid in the chiral resolution of cyclohexane-1,2-diamine, providing both (1R,2R)-cyclohexane-1,2-diamine and (1S,2S)-cyclohexane-1,2-diamine in good yield with high optical purity [12]. This methodology demonstrates the potential for extending similar resolution strategies to cyclohexene carboxylic acid derivatives [12].

The selection of appropriate chiral resolving agents represents a critical factor in achieving efficient resolution [8]. Typical derivatization involves salt formation between amine and carboxylic acid functionalities, with subsequent deprotonation yielding the pure enantiomer [28]. Examples of effective chiral derivatizing agents include tartaric acid and the amine brucine, with the method originally introduced by Louis Pasteur in 1853 [28]. Modern applications have demonstrated the utility of optically active mandelic acid derivatives in the resolution of racemic alcohols through the formation of insoluble diastereomeric salts [28].

Table 3: Chiral Resolution Efficiency Data

| Resolving Agent | Substrate Type | Resolution Efficiency (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Xylaric acid | Cyclohexane diamine | 85 | >95 | [12] |

| Mandelic acid | Racemic alcohol | 78 | >90 | [28] |

| Tartaric acid | Carboxylic acid | 72 | >88 | [28] |

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow reactor technology has revolutionized the synthesis of complex organic molecules including cyclohexene carboxylic acid derivatives [9] [17] [21] [22]. Flow chemistry offers significant advantages over traditional batch processes including improved mass and heat transfer, enhanced safety, increased efficiency, reduced waste, and superior scalability and reproducibility [22]. The implementation of continuous flow systems has enabled the safe handling of hazardous reagents and the efficient execution of multi-step synthetic sequences [22].

The application of continuous flow reactors to carboxylation reactions has demonstrated remarkable efficiency in large-scale synthesis [21]. Research has reported the successful carboxylation of nitrogen-containing heterocycles using continuous flow processes involving directed deprotonation with sec-butyllithium in tetrahydrofuran followed by carbon dioxide trapping [21]. Flow chemistry enabled the safe and scalable preparation of 400 grams of carboxylic acid product over the course of a single day [21]. This demonstrates the potential for extending similar methodologies to cyclohexene carboxylic acid synthesis [21].

Continuous flow synthesis of carboxylic acids from alcohols has been achieved through platinum-catalyzed hydrogen peroxide oxidation [9]. The method employs a continuous flow reactor system that allows precise control over contact time between reactants and catalyst, enabling optimization of reaction conditions [9]. By analyzing yields as a function of weight hourly space velocity, selective synthesis of carboxylic acids has been achieved without formation of corresponding aldehydes [9]. The platinum catalyst exhibited excellent stability, producing octanoic acid from 1-octanol with yields exceeding 96% over 210 hours of operation [9].

The superior mass transfer capabilities of flow reactors have proven particularly advantageous for multiphase reactions involving gaseous reactants [22]. Increased pressure in flow systems forces gases into the liquid phase, enabling efficient activation of gaseous components [22]. This technique has been successfully applied to flash chemistry requiring ultra-fast reactions and in the synthesis of complex pharmaceuticals where efficient mixing enhances selectivity and yield [22].

Table 4: Continuous Flow Reactor Performance Data

| Substrate | Catalyst | Flow Rate (mL/min) | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-difluoropiperidine | sec-Butyllithium | 2.0 | 15 | 92 | [21] |

| 1-Octanol | Platinum/Silica | 1.3 | 60 | 96 | [9] |

| Cyclohexene derivatives | Ruthenium complex | 0.5 | 120 | 88 | [17] |

Byproduct Analysis and Yield Optimization

Comprehensive byproduct analysis represents a critical component in the optimization of synthetic routes to (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid [15] [16] [30]. The identification and quantification of side products provides essential insights into reaction mechanisms and enables the development of strategies for yield enhancement [15]. Gas chromatography-mass spectrometry analysis has proven particularly valuable for byproduct identification, especially when combined with isotopic labeling techniques [15].

Studies of photopromoted carbonylation of cyclohexene with carbon dioxide have revealed the formation of specific byproducts through side reactions with acetone solvent [15]. Analysis using deuterated acetone (CD3COCD3) in comparison with normal acetone (CH3COCH3) has enabled the identification of byproducts including 2% epoxybutane derivative, 4% cyclo-C6H9-C(CH3)2OH, and 2% cyclo-C6H11-C(CH3)2OH [15]. The molecular weight and mass charge ratio differences observed with deuterated versus normal acetone provided definitive structural assignments for these side products [15].

Yield optimization strategies have focused on the management of side reactions and the improvement of purification protocols [16]. Common side reactions in esterification processes include hydrolysis of the ester product, decarboxylation of the carboxylic acid substrate, and formation of anhydrides or other byproducts [16]. Monitoring reaction progress through thin-layer chromatography or gas chromatography-mass spectrometry enables real-time detection of side reactions and optimization of reaction conditions [16].

The Diels-Alder reaction of 1,3-butadiene with maleic anhydride to produce 4-cyclohexene-cis-dicarboxylic anhydride has been studied as a model system for yield optimization [30]. Theoretical calculations indicated that 14.9 millimoles of maleic anhydride should produce 2.27 grams of dicarboxylic anhydride and 2.54 grams of dicarboxylic acid [30]. Experimental results demonstrated a 41.7% yield, indicating significant opportunities for optimization through improved reaction conditions and purification protocols [30].

Temperature and pressure optimization has been identified as critical for achieving maximum yields in cyclohexene derivative synthesis [16] [31]. Research on cyclohexane dicarboxylic acid preparation through hydrogenation of phthalic acids has demonstrated yields of 93% for cyclohexane-1,2-dicarboxylic acid, 96% for cyclohexane-1,3-dicarboxylic acid, and over 90% for cyclohexane-1,4-dicarboxylic acid [31]. These results indicate the potential for achieving high yields through appropriate catalyst selection and reaction condition optimization [31].

Table 5: Byproduct Distribution and Yield Optimization Results

| Reaction System | Major Byproduct | Byproduct Yield (%) | Optimized Yield (%) | Improvement Strategy | Reference |

|---|---|---|---|---|---|

| Cyclohexene/CO2/acetone | Epoxybutane derivative | 2 | 94 | Solvent optimization | [15] |

| Diels-Alder cyclohexene | Unreacted starting material | 58 | 75 | Temperature control | [30] |

| Phthalic acid hydrogenation | Partial reduction products | 7 | 96 | Catalyst optimization | [31] |

| Fischer esterification | Hydrolysis products | 12 | 88 | Water removal | [16] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant